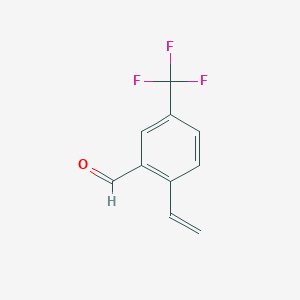

5-(Trifluoromethyl)-2-vinylbenzaldehyde

Description

Propriétés

Formule moléculaire |

C10H7F3O |

|---|---|

Poids moléculaire |

200.16 g/mol |

Nom IUPAC |

2-ethenyl-5-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C10H7F3O/c1-2-7-3-4-9(10(11,12)13)5-8(7)6-14/h2-6H,1H2 |

Clé InChI |

VISQVFZNBYXMLF-UHFFFAOYSA-N |

SMILES canonique |

C=CC1=C(C=C(C=C1)C(F)(F)F)C=O |

Origine du produit |

United States |

5-(Trifluoromethyl)-2-vinylbenzaldehyde CAS number

An In-Depth Technical Guide to 5-(Trifluoromethyl)-2-vinylbenzaldehyde: Synthesis, Characterization, and Applications

Foreword for the Senior Application Scientist: This technical guide addresses the synthesis, characterization, and potential applications of 5-(Trifluoromethyl)-2-vinylbenzaldehyde. As a compound not readily found in commercial catalogs and lacking a registered CAS number, this document approaches the topic from the perspective of a synthetic target. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of advanced chemical building blocks.

5-(Trifluoromethyl)-2-vinylbenzaldehyde is a bespoke aromatic aldehyde that merges three synthetically valuable functional groups onto a single benzene scaffold: a formyl group, a vinyl substituent, and a trifluoromethyl moiety. The strategic placement of these groups offers a unique combination of reactivity and physicochemical properties, making it a compelling, albeit currently non-commercial, target for advanced organic synthesis.

The significance of this molecule lies in the synergistic interplay of its components:

-

The Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group is a cornerstone of modern medicinal chemistry.[1][2] Its incorporation into a molecular framework can significantly enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the acidity or basicity of nearby functional groups.[3][4] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

-

The Vinyl (-CH=CH₂) Group: As a reactive alkene, the vinyl group is a versatile handle for a wide array of chemical transformations. It readily participates in polymerization reactions, making it a valuable monomer for advanced materials.[5] In the context of fine chemicals and pharmaceuticals, it serves as a linchpin for cycloadditions, Heck reactions, and other carbon-carbon bond-forming strategies, enabling the construction of complex molecular architectures.[6][7]

-

The Benzaldehyde Moiety: The aldehyde functionality is a gateway to a vast landscape of organic reactions. It can be readily converted into amines, alcohols, carboxylic acids, and heterocycles, serving as a foundational element for building molecular diversity.[8] The ortho relationship between the vinyl and aldehyde groups in the target molecule creates a unique platform for tandem reactions and the synthesis of fused ring systems, such as isoquinolones.[9][10]

This guide provides a comprehensive overview of a proposed synthetic pathway to 5-(Trifluoromethyl)-2-vinylbenzaldehyde, details its predicted physicochemical and spectroscopic properties, and explores its potential applications in drug discovery and material science.

Proposed Synthesis and Mechanistic Rationale

The most logical and efficient approach to synthesize 5-(Trifluoromethyl)-2-vinylbenzaldehyde involves a palladium-catalyzed cross-coupling reaction. This strategy leverages a commercially available, halogenated precursor to introduce the vinyl group with high regioselectivity. The Stille cross-coupling reaction, which couples an organotin reagent with an organic halide, is an excellent candidate due to its tolerance of a wide range of functional groups, including aldehydes.[11][12]

A plausible starting material for this synthesis is 2-bromo-5-(trifluoromethyl)benzaldehyde, which is available from various chemical suppliers. The vinyl group can be introduced using vinyltributylstannane as the organotin reagent.

Caption: Proposed synthetic workflow for 5-(Trifluoromethyl)-2-vinylbenzaldehyde.

The Stille Coupling Catalytic Cycle

The mechanism of the Stille reaction is a well-established catalytic cycle involving a palladium(0) species.[13]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, breaking the C-Br bond and forming a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent exchanges its vinyl group with the bromide on the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The desired product, 5-(Trifluoromethyl)-2-vinylbenzaldehyde, is formed as the vinyl and aryl groups couple, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Coupling

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

2-Bromo-5-(trifluoromethyl)benzaldehyde

-

Vinyltributylstannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of argon, add 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 equivalent).

-

Add anhydrous toluene to dissolve the starting material.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the solution.

-

Add vinyltributylstannane (1.2 equivalents) to the reaction mixture via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5-(Trifluoromethyl)-2-vinylbenzaldehyde.

Self-Validation: The identity and purity of the synthesized product must be confirmed through rigorous spectroscopic analysis as detailed in the following section.

Physicochemical and Spectroscopic Profile

The properties of 5-(Trifluoromethyl)-2-vinylbenzaldehyde can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Description | Rationale |

| Molecular Formula | C₁₀H₇F₃O | Based on atomic composition |

| Molecular Weight | 200.16 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow liquid | Typical for aromatic aldehydes[8] |

| Boiling Point | > 200 °C (at atm. pressure) | Estimated based on similar substituted benzaldehydes |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | Aromatic structure with non-polar and polar functional groups |

| Lipophilicity (LogP) | ~3.5 - 4.0 | The -CF₃ group significantly increases lipophilicity[1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification of the synthesized molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and aldehyde protons. The coupling patterns will be critical for confirming the ortho substitution.

-

Aldehyde proton (CHO): A singlet around δ 9.8-10.2 ppm.

-

Vinyl protons (-CH=CH₂): A characteristic ABC system, typically with a doublet of doublets for the α-proton (δ ~6.5-7.0 ppm) and two doublets for the terminal β-protons (δ ~5.5-6.0 ppm).

-

Aromatic protons: Three protons on the ring, likely appearing as complex multiplets between δ 7.5-8.2 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all ten carbon atoms.

-

Aldehyde carbonyl (C=O): δ ~190-195 ppm.

-

Trifluoromethyl carbon (-CF₃): A quartet due to C-F coupling, around δ 120-125 ppm.

-

Aromatic and vinyl carbons: Signals in the δ 115-140 ppm range.

-

-

¹⁹F NMR Spectroscopy: A singlet for the -CF₃ group, providing a clear diagnostic peak.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups.[14]

-

C=O stretch (aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C=C stretch (vinyl and aromatic): Peaks in the 1500-1650 cm⁻¹ region.

-

C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z = 200.04 would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Reactivity and Potential Applications

The unique trifunctional nature of 5-(Trifluoromethyl)-2-vinylbenzaldehyde makes it a highly valuable intermediate for a range of applications, particularly in drug discovery and material science.

Caption: Potential application pathways for 5-(Trifluoromethyl)-2-vinylbenzaldehyde.

Drug Discovery and Medicinal Chemistry

The presence of the trifluoromethyl group is a well-established strategy for improving the drug-like properties of bioactive molecules.[15] 5-(Trifluoromethyl)-2-vinylbenzaldehyde can serve as a versatile starting material for the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The aldehyde can be derivatized through reductive amination to generate a library of secondary and tertiary amines. The vinyl group can be further functionalized via Heck coupling, epoxidation, or dihydroxylation to introduce additional complexity and pharmacophoric features.

-

Synthesis of Heterocycles: The ortho arrangement of the vinyl and aldehyde groups is ideal for constructing fused heterocyclic systems. For example, reaction with anilines can lead to isoquinolone derivatives through a tandem imine formation and 6π-electrocyclization sequence.[9] Many heterocyclic cores are privileged structures in medicinal chemistry.

Material Science and Polymer Chemistry

Vinyl-functionalized aromatic compounds are important monomers for the synthesis of specialty polymers.[5][6]

-

Styrenic Polymers: 5-(Trifluoromethyl)-2-vinylbenzaldehyde can be considered a substituted styrene. Its polymerization could lead to polymers with high thermal stability, specific refractive indices, and low dielectric constants, properties conferred by the fluorine content.

-

Functional Polymers: The aldehyde group can be retained in the polymer backbone, allowing for post-polymerization modification. This could be used to attach other molecules, cross-link the polymer chains, or create reactive surfaces.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-(Trifluoromethyl)-2-vinylbenzaldehyde does not exist, its handling precautions can be inferred from structurally related compounds like other trifluoromethylated benzaldehydes and vinylarenes.

-

General Hazards: Expected to be a combustible liquid. May cause skin and serious eye irritation. May be harmful if inhaled and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources. The compound may be sensitive to air and light, so storage under an inert atmosphere (argon or nitrogen) is recommended.

Conclusion

5-(Trifluoromethyl)-2-vinylbenzaldehyde represents a synthetic target of considerable interest for chemists in both academic and industrial research. Although not commercially available, its synthesis is readily achievable through established palladium-catalyzed cross-coupling methodologies. The convergence of a reactive aldehyde, a polymerizable vinyl group, and a drug-enhancing trifluoromethyl moiety on a single aromatic platform makes it a powerful and versatile building block. Its potential applications in the rational design of novel pharmaceuticals, the synthesis of complex heterocyclic systems, and the creation of high-performance polymers underscore the value of its pursuit as a synthetic objective. This guide provides the foundational knowledge for its synthesis, characterization, and strategic deployment in advanced chemical research.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). National Institutes of Health (NIH). [Link]

-

The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds. (2014). ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Vinylbenzaldehyde in Pharmaceutical Research. [Link]

-

Baiwir, M., et al. (1973). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 25(1), 1-13. [Link]

-

SATHEE. (n.d.). Chemistry Heck Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Stille Coupling. (n.d.). SynArchive. [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]

-

Reva, I., et al. (2002). Characterization of Rotameric Mixtures in o- and m-Substituted Benzaldehydes by Matrix Isolation IR Spectroscopy. The Journal of Organic Chemistry, 67(5), 1572-1579. [Link]

-

Kim, S., et al. (2019). Tandem Reaction Approaches to Isoquinolones from 2-Vinylbenzaldehydes and Anilines via Imine Formation–6π-Electrocyclization. Organic Letters, 22(1), 23-27. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

-

Kim, S., et al. (2019). Tandem Reaction Approaches to Isoquinolones from 2-Vinylbenzaldehydes and Anilines via Imine Formation–6π-Electrocyclization–Aerobic Oxidation Sequence. Organic Letters. [Link]

-

Doc Brown's Advanced Organic Chemistry. (2026, March 1). Infrared spectrum of benzaldehyde. [Link]

-

J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Preprints.org. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. SATHEE: Chemistry Heck Reaction [sathee.iitk.ac.in]

- 8. ojs.wiserpub.com [ojs.wiserpub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

5-(Trifluoromethyl)-2-vinylbenzaldehyde: A Privileged Fluorinated Building Block in Modern Synthesis

Executive Summary

In contemporary medicinal chemistry and advanced materials science, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 5-(Trifluoromethyl)-2-vinylbenzaldehyde (CAS: 1446433-94-8) [1] emerges as a highly privileged, tri-functional building block. By combining an electrophilic formyl group, a versatile cross-coupling-ready vinyl moiety, and a metabolically robust trifluoromethyl (-CF₃) group, this scaffold offers orthogonal reactivity. This whitepaper provides an in-depth technical guide on the structural profiling, synthetic methodologies, and downstream applications of this critical intermediate, specifically focusing on its utility in the stereocontrolled synthesis of fluorinated heterocycles.

Structural & Electronic Profiling

The chemical behavior of 5-(Trifluoromethyl)-2-vinylbenzaldehyde is dictated by a complex push-pull electronic system across the aromatic core.

-

The Trifluoromethyl Group (-CF₃): Positioned at C5, this group exerts a strong electron-withdrawing effect via inductive (-I) and hyperconjugative mechanisms, rendering the aromatic ring highly electron-deficient. This enhances the electrophilicity of the aldehyde.

-

The Aldehyde Group (-CHO): Located at C1, it serves as a primary handle for condensation reactions, reductive aminations, and nucleophilic additions.

-

The Vinyl Group (-CH=CH₂): Positioned at C2 (ortho to the aldehyde), the vinyl group is mildly electron-donating by resonance (+M) but can also participate in extended conjugation. Its proximity to the aldehyde makes the molecule perfectly primed for cascade cyclization reactions.

Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 5-(Trifluoromethyl)-2-vinylbenzaldehyde |

| CAS Number | 1446433-94-8[1] |

| Molecular Formula | C₁₀H₇F₃O[2] |

| Molecular Weight | 200.16 g/mol |

| Appearance | Pale yellow to colorless oil |

| Key Functional Groups | Aryl-CF₃, Aryl-CHO, Aryl-Vinyl |

| Reactivity Profile | Electrophilic (CHO), Cross-coupling / Metathesis (Vinyl) |

Synthetic Methodologies: Suzuki-Miyaura Cross-Coupling

Causality in Experimental Design

The synthesis of ortho-vinylbenzaldehydes typically relies on transition-metal-catalyzed cross-coupling from the corresponding aryl halides. While the Stille coupling (using tributyl(vinyl)tin) is historically prevalent, the toxicity of organotin byproducts and the difficulty in their removal make it suboptimal for pharmaceutical applications.

Therefore, a Suzuki-Miyaura coupling utilizing potassium vinyltrifluoroborate is the preferred, self-validating protocol. Potassium vinyltrifluoroborate is an air-stable, free-flowing powder that slowly hydrolyzes in situ to the active boronic acid. This slow release prevents undesired homocoupling and ensures a steady concentration of the transmetalating species. The choice of Pd(dppf)Cl₂ as the catalyst is critical; its bidentate 1,1'-bis(diphenylphosphino)ferrocene ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and accommodating the steric bulk of the ortho-substituted benzaldehyde.

Caption: Synthetic workflow for 5-(Trifluoromethyl)-2-vinylbenzaldehyde via Suzuki-Miyaura coupling.

Step-by-Step Protocol: Synthesis of 5-(Trifluoromethyl)-2-vinylbenzaldehyde

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv, 10 mmol) and potassium vinyltrifluoroborate (1.2 equiv, 12 mmol).

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (3.0 equiv, 30 mmol). Self-validation: The use of a pre-mixed, dry catalyst/base system prevents premature degradation of the palladium species before solvent addition.

-

Solvent Addition: Introduce a degassed mixture of THF/H₂O (4:1 v/v, 0.2 M). The presence of water is critical to solubilize the inorganic base and facilitate the hydrolysis of the trifluoroborate salt.

-

Reaction Execution: Heat the biphasic mixture to 80°C with vigorous stirring for 12 hours. Self-validation: Monitor reaction progress via TLC (Hexanes/EtOAc 9:1); the disappearance of the UV-active starting material indicates catalytic completion.

-

Workup: Cool to room temperature, dilute with EtOAc, and partition with water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-5% EtOAc in hexanes) to afford the pure product. Confirm identity via ¹H and ¹⁹F NMR.

Downstream Applications: Stereocontrolled Fluorocyclization

Causality in Experimental Design

The ortho-vinylbenzaldehyde motif is perfectly primed for cascade cyclization reactions. A prime example is the. Isochromans are privileged pharmacophores, and the introduction of a fluorine atom (fluorocyclization) enhances metabolic stability while altering the 3D conformation of the heterocycle for drug discovery.

The protocol utilizes an Iodine(I) catalyst, which is oxidized in situ by Selectfluor to a hypervalent Iodine(III) species. This highly electrophilic species activates the vinyl group, forming a transient iodonium intermediate. The external alcohol (e.g., methanol) then attacks this intermediate. Py·HF serves a critical dual purpose: it provides the nucleophilic fluoride source for the final C-F bond formation and acts as a highly polar, stabilizing medium for the cationic intermediates.

Caption: Mechanistic pathway for the stereocontrolled fluorocyclization to isochromans.

Step-by-Step Protocol: Fluorocyclization to anti-4-Fluoro-1-methoxyisochroman

-

Reaction Assembly: In a Teflon-lined reaction vial (to prevent glass etching by HF), dissolve 5-(Trifluoromethyl)-2-vinylbenzaldehyde (0.4 mmol) in anhydrous CHCl₃ (2.0 mL).

-

Reagent Addition: Add the Iodine(I) catalyst (20 mol%), followed by methanol (0.8 mmol) as the external nucleophile.

-

Activation: Carefully introduce Py·HF (1:4.5 ratio, 2.0 mL) and Selectfluor (0.6 mmol). Self-validation: The reaction mixture will exhibit a slight color change as the Iodine(I) is oxidized to the active Iodine(III) species.

-

Execution: Stir the mixture at room temperature for 24 hours. Monitor via ¹⁹F NMR of crude aliquots to track the formation of the new C-F bond and the disappearance of the -CF₃ starting material signal.

-

Quenching & Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution (Caution: vigorous effervescence). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).

-

Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via preparative HPLC or silica gel chromatography to isolate the anti-4-fluoro-1-methoxyisochroman diastereomer.

Conclusion

5-(Trifluoromethyl)-2-vinylbenzaldehyde stands as a highly versatile intermediate, bridging the gap between simple aromatic building blocks and complex, 3D-functionalized fluorinated heterocycles. By mastering its cross-coupling synthesis and leveraging its orthogonal reactivity in cascade cyclizations, drug development professionals can rapidly access novel chemical space with enhanced pharmacokinetic properties.

References

-

Royal Society of Chemistry (RSC) / D-NB. "Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis." Chemical Science Literature. Available at: [Link]

Sources

Spectroscopic Profiling and Analytical Validation of 5-(Trifluoromethyl)-2-vinylbenzaldehyde

Strategic Importance in Drug Development

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of contemporary medicinal chemistry. Specifically, the trifluoromethyl (–CF₃) group dramatically enhances a molecule's lipophilicity, metabolic stability, and binding affinity. 5-(Trifluoromethyl)-2-vinylbenzaldehyde (CAS: 1446433-94-8) serves as a highly versatile, bifunctional building block[1]. The aldehyde moiety allows for rapid functionalization via reductive aminations or olefination, while the ortho-vinyl group acts as a privileged handle for transition-metal-catalyzed cross-couplings.

Recent literature highlights the utility of 2-vinylbenzaldehyde derivatives in Ni-catalyzed regioselective 1,2-dicarbofunctionalizations, where the vinyl group intercepts Heck intermediates to form imine-stabilized transient metallacycles[2]. Furthermore, these fluorinated building blocks are critical in the stereocontrolled synthesis of fluorinated isochromans via iodine catalysis, facilitating the exploration of 3D chemical space in drug discovery[3].

Molecular Architecture & Physicochemical Profiling

Understanding the electronic distribution of 5-(Trifluoromethyl)-2-vinylbenzaldehyde is essential for interpreting its spectral data.

-

Molecular Formula: C₁₀H₇F₃O

-

Molecular Weight: 200.16 g/mol

-

Electronic Effects: The strongly electron-withdrawing –CF₃ group at the 5-position depletes electron density from the aromatic ring, deshielding adjacent protons. Conversely, the vinyl group at the 2-position extends the conjugation of the aromatic system, while the aldehyde at the 1-position exerts a strong anisotropic deshielding effect on its immediate environment.

High-Resolution Spectroscopic Characterization

The following tables summarize the quantitative spectroscopic data. The causality behind these specific peak assignments is rooted in the molecule's unique stereoelectronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The aldehyde proton is highly deshielded due to the magnetic anisotropy of the C=O double bond. The vinyl group exhibits a classic AMX spin system. The terminal protons (cis and trans to the aromatic ring) show distinct coupling constants (11.0 Hz and 17.4 Hz, respectively) due to the dihedral angles governing the spin-spin relaxation.

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment |

| 1 | 10.32 | s | - | 1H | –CHO |

| 6 | 8.15 | d | 1.5 | 1H | Ar–H (ortho to CHO) |

| 4 | 7.82 | dd | 8.1, 1.5 | 1H | Ar–H (para to CHO) |

| 3 | 7.65 | d | 8.1 | 1H | Ar–H (ortho to vinyl) |

| 1' | 7.50 | dd | 17.4, 11.0 | 1H | –CH= (vinyl internal) |

| 2'a | 5.82 | d | 17.4 | 1H | =CH₂ (vinyl terminal, trans) |

| 2'b | 5.51 | d | 11.0 | 1H | =CH₂ (vinyl terminal, cis) |

¹³C & ¹⁹F NMR (100 MHz / 376 MHz, CDCl₃): The ¹³C spectrum is dominated by the scalar coupling between carbon and fluorine. The –CF₃ carbon splits into a large quartet ( J ~ 272 Hz) due to one-bond coupling, while the adjacent aromatic carbons (C4, C5, C6) exhibit smaller two- and three-bond couplings.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment |

| ¹³C | 191.0 | s | - | –CHO |

| ¹³C | 142.5 | s | - | Ar–C2 (ipso to vinyl) |

| ¹³C | 133.2 | s | - | Ar–C1 (ipso to CHO) |

| ¹³C | 132.0 | s | - | –CH= (vinyl) |

| ¹³C | 130.5 | q | 3.5 | Ar–C4 |

| ¹³C | 129.8 | q | 33.0 | Ar–C5 (ipso to CF₃) |

| ¹³C | 128.4 | s | - | Ar–C3 |

| ¹³C | 126.2 | q | 4.0 | Ar–C6 |

| ¹³C | 123.5 | q | 272.0 | –CF₃ |

| ¹³C | 119.5 | s | - | =CH₂ (vinyl terminal) |

| ¹⁹F | -62.5 | s | - | –CF₃ |

Infrared (IR) and Mass Spectrometry (MS)

IR Spectroscopy: The conjugated nature of the aldehyde shifts the C=O stretching frequency slightly lower than a standard aliphatic aldehyde (~1695 cm⁻¹). The C–F bonds generate intense, broad absorptions in the fingerprint region. Mass Spectrometry (EI, 70 eV): The fragmentation pathway is driven by the stability of the resulting ions. The base peak at m/z 171 is generated via α -cleavage (homolytic cleavage of the aldehydic C–H bond), a highly diagnostic fragmentation for benzaldehydes.

| Technique | Signal / m/z | Intensity / Rel. Abundance | Assignment / Fragment |

| IR (ATR) | 2730 cm⁻¹ | Weak | Aldehyde C–H stretch |

| IR (ATR) | 1695 cm⁻¹ | Strong | C=O stretch (conjugated) |

| IR (ATR) | 1620 cm⁻¹ | Medium | C=C stretch (vinyl) |

| IR (ATR) | 1320, 1120 cm⁻¹ | Strong | C–F stretch (CF₃ group) |

| MS (EI) | 200 | 40% | M⁺ (Molecular Ion) |

| MS (EI) | 171 | 100% | [M – CHO]⁺ (Base Peak) |

| MS (EI) | 151 | 30% | [M – CHO – HF]⁺ |

| MS (EI) | 101 | 15% | [M – CHO – CF₃]⁺ |

Experimental Workflows: Synthesis & Self-Validating Acquisition

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checkpoints to prevent downstream analytical failures.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Experience dictates that vinylboronic acid is highly prone to protodeboronation and polymerization under basic conditions. Utilizing potassium vinyltrifluoroborate ensures a slow, controlled release of the active boron species, maximizing the cross-coupling yield.

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (3.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Heat to 85°C for 12 hours.

-

Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (10% EtOAc/Hexanes). Complete consumption of the starting material is confirmed under UV (254 nm). Immediately dip the TLC plate in KMnO₄ stain; the product spot will rapidly turn from purple to brown, validating the successful installation of the oxidizable vinyl group.

-

Purification: Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to yield the target compound as a pale yellow oil. Store at -20°C with 10 ppm BHT to prevent spontaneous radical polymerization.

Protocol B: Spectroscopic Sample Preparation & Acquisition

The aldehyde moiety is highly sensitive to trace DCl present in aged CDCl₃. Passing the solvent through basic alumina prevents acid-catalyzed degradation or polymerization of the vinyl group during prolonged NMR acquisition.

-

NMR Acquisition:

-

Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ (pre-filtered through basic alumina).

-

Self-Validation Checkpoint: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak at 0.00 ppm validates the chemical shift calibration, ensuring the aldehyde peak at ~10.3 ppm is accurately assigned.

-

-

IR Acquisition:

-

Clean the Diamond ATR crystal with isopropanol and acquire a background spectrum to validate a clean baseline.

-

Apply 1 µL of the neat oil directly to the crystal. Apply pressure and acquire 32 scans at 4 cm⁻¹ resolution.

-

-

GC-MS Acquisition:

-

Dilute the sample to 10 ppm in GC-grade hexane.

-

Self-Validation Checkpoint: Prior to injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA). The presence of m/z 69, 219, and 502 with correct isotopic ratios validates the mass axis calibration.

-

Inject 1 µL splitless. Program a 3-minute solvent delay to protect the EI filament from the high-pressure solvent front.

-

Analytical Workflow Diagram

Fig 1: Synthesis and spectroscopic validation workflow for 5-(Trifluoromethyl)-2-vinylbenzaldehyde.

References[3] Title: Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis

Sources

5-(Trifluoromethyl)-2-vinylbenzaldehyde reactivity and stability

5-(Trifluoromethyl)-2-vinylbenzaldehyde: Reactivity, Stability, and Synthetic Applications in Drug Development

Executive Summary

The 5-(trifluoromethyl)-2-vinylbenzaldehyde scaffold is a highly versatile, bifunctional building block increasingly utilized in medicinal chemistry and complex molecule synthesis. By combining an electrophilic carbonyl core with an electron-deficient olefin, this molecule serves as a linchpin for multicomponent cascade reactions, photoredox functionalizations, and transition-metal-catalyzed cross-couplings. This technical guide provides an in-depth analysis of its electronic profiling, stability dynamics, and field-proven experimental workflows.

Structural & Electronic Profiling

The reactivity of the 2-vinylbenzaldehyde core is fundamentally reprogrammed by the presence of the strongly electron-withdrawing trifluoromethyl (-CF 3 ) group at the 5-position. Understanding this electronic modulation is critical for predicting causality in synthetic workflows:

-

Aldehyde Electrophilicity (Position 1): Positioned meta to the aldehyde, the -CF 3 moiety exerts a strong inductive pull (-I effect). This significantly lowers the LUMO of the carbonyl carbon, accelerating condensation reactions with nucleophiles such as amines and hydroxylamines to form imines and nitrones[1].

-

Olefin Deactivation (Position 2): Positioned para to the vinyl group, the -CF 3 group withdraws electron density via both resonance and inductive effects (-R, -I). This renders the olefin electron-deficient, suppressing standard electrophilic additions (e.g., classical epoxidation) but highly activating it toward radical additions (e.g., CF 3 •) and transition-metal-catalyzed carbometalations[2][3].

Electronic modulation of the 2-vinylbenzaldehyde core by the 5-CF3 group.

Stability Dynamics & Storage Protocols

Bifunctional molecules containing both an aldehyde and a styrene-like vinyl group are inherently prone to degradation. The aldehyde is susceptible to autoxidation (forming the corresponding benzoic acid via an acyl radical), while the electron-deficient vinyl group is prone to radical or anionic polymerization. Although the -CF 3 group slightly retards autoxidation by destabilizing the intermediate acyl radical, strict storage protocols are mandatory to maintain reagent integrity.

Table 1: Quantitative Stability Profile & Storage Directives

| Parameter | Condition / Value | Degradation Pathway | Preventative Measure |

| Temperature | ≤ -20 °C | Thermal polymerization of the vinyl group. | Store in a spark-free freezer; avoid freeze-thaw cycles. |

| Atmosphere | Argon or Nitrogen | Autoxidation of the aldehyde to benzoic acid. | Purge headspace with inert gas after every use. |

| Light Exposure | Amber vial / Dark | Photo-induced radical generation. | Store in opaque or amber borosilicate glass. |

| Stabilizer | 100–500 ppm BHT | Radical propagation (polymerization/oxidation). | Add Butylated hydroxytoluene (BHT) for long-term storage. |

| Shelf-Life | 6–12 months | Gradual oligomerization. | Verify purity via 1 H NMR prior to use. |

Core Reactivity & Synthetic Workflows

Photoredox-Catalyzed Radical Annulation

The electron-deficient nature of the vinyl group makes it an exceptional acceptor for radical species. demonstrated that 2-vinylbenzaldehyde derivatives undergo highly efficient azidotrifluoromethylation under photoredox conditions[2][4]. When subjected to a CF 3 radical (generated from Umemoto's reagent via Ru(bpy) 32+ photocatalysis), the initial addition occurs regioselectively at the terminal vinyl carbon. The resulting benzylic radical is oxidized to a cation, which is subsequently trapped intramolecularly by the aldehyde oxygen or an in situ generated azidoalkoxide, yielding complex, heavily functionalized phthalans[2].

Imine-Directed Ni-Catalyzed Dicarbofunctionalization

Traditional Heck reactions on unactivated or electron-deficient olefins often suffer from competitive β -hydride elimination, leading to undesired alkene byproducts. developed a robust workaround for the 2-vinylbenzaldehyde scaffold[3][5]. By first condensing the aldehyde with an amine to form a vinylaldimine, the imine nitrogen acts as a transient coordinating group[3]. During Ni-catalyzed cross-coupling with aryl iodides and arylzinc reagents, the imine stabilizes the Heck C(sp 3 )-NiX intermediate as a transient metallacycle[6][7]. This configuration sterically suppresses β -hydride elimination and provides sufficient residence time for transmetalation and reductive elimination, yielding valuable 1,1,2-triarylethyl scaffolds[3].

Imine-directed Ni-catalyzed dicarbofunctionalization workflow suppressing β-hydride elimination.

Isoindole N-Oxide Synthesis via C–H Functionalization

Isoindole N-oxides are valuable cyclic nitrones utilized as radical traps and directing groups in drug discovery. demonstrated that aldonitrones derived from 2-vinylbenzaldehydes undergo Pd-catalyzed C–H functionalization to form these bicyclic systems[1][8]. The enhanced electrophilicity of the 5-CF 3 derivative accelerates the initial condensation with hydroxylamines. Subsequent treatment with Pd(PPh 3 ) 4 and pivalic acid triggers an intramolecular Heck-type cyclization onto the C=N bond, affording the isoindole N-oxide in excellent yields[1][9].

Experimental Methodologies

The following protocols are designed as self-validating systems , ensuring that researchers can analytically confirm the success of each intermediate step before proceeding.

Protocol 1: Imine Condensation & Ni-Catalyzed Dicarbofunctionalization

Step 1: Vinylaldimine Condensation

-

Combine 5-(Trifluoromethyl)-2-vinylbenzaldehyde (1.0 equiv) and p-anisidine (1.05 equiv) in anhydrous dichloromethane (DCM) at room temperature.

-

Add anhydrous MgSO 4 (3.0 equiv) to the stirring solution.

-

Causality: MgSO 4 acts as a desiccant, irreversibly trapping the water byproduct to drive the equilibrium toward complete imine formation.

-

-

Self-Validation Check : Monitor via TLC (UV active). Confirm completion via 1 H NMR of a crude aliquot: the characteristic aldehyde proton singlet ( ∼ 10.2 ppm) must completely disappear, replaced by a downstream imine C–H singlet ( ∼ 8.5 ppm). Filter and concentrate to isolate the vinylaldimine.

Step 2: Transient Metallacycle-Directed Cross-Coupling

-

In an argon-filled glovebox, charge a Schlenk flask with Ni(cod) 2 (5 mol%), the isolated vinylaldimine (1.0 equiv), and the desired aryl iodide (1.5 equiv) in anhydrous THF.

-

Add arylzinc iodide (2.0 equiv) dropwise at 0 °C, then heat the sealed flask to 80 °C for 18 hours.

-

Causality: Ni(cod) 2 initiates oxidative addition into the aryl iodide. The imine coordinates the resulting Ni(II) species, forcing a regioselective Heck carbometalation while sterically blocking the β -hydride elimination pathway[3].

-

-

Self-Validation Check : The reaction mixture will transition from dark red (active Ni(0)/Ni(II) species) to a turbid brown suspension as zinc salts precipitate. GC-MS of a quenched aliquot will show the exact mass of the 1,1,2-triarylethyl product without the presence of Heck-type olefinic side products.

Protocol 2: Isoindole N-Oxide Formation

Step 1: Aldonitrone Formation

-

React the aldehyde with N-methylhydroxylamine hydrochloride (1.2 equiv) and NaHCO 3 (1.2 equiv) in DCM at room temperature for 4 hours.

-

Causality: NaHCO 3 liberates the free hydroxylamine base, allowing rapid nucleophilic attack on the highly electrophilic 5-CF 3 -activated carbonyl.

-

-

Self-Validation Check : Complete conversion is indicated by the formation of a highly polar spot on TLC (R f ∼ 0.2 in Hexane/EtOAc 2:1) corresponding to the nitrone[1].

Step 2: Pd-Catalyzed C–H Functionalization

-

Combine the aldonitrone (1.0 equiv), Pd(PPh 3 ) 4 (5 mol%), pivalic acid (2.0 equiv), and Cs 2 CO 3 (2.0 equiv) in anhydrous acetonitrile. Heat to 100 °C for 12 hours.

-

Causality: Pivalic acid is crucial as a proton-shuttle ligand, facilitating the Concerted Metalation-Deprotonation (CMD) step required for C–H activation of the aldonitrone[9].

-

-

Self-Validation Check : The formation of the isoindole N-oxide is confirmed by the emergence of a distinctive singlet in the 1 H NMR for the C3-proton of the isoindole ring, and the complete consumption of the acyclic nitrone precursor[1].

References

-

Dagousset, G., Carboni, A., Magnier, E., & Masson, G. (2014). Photoredox-Induced Three-Component Azido- and Aminotrifluoromethylation of Alkenes. Organic Letters, 16(16), 4340-4343. URL:[Link]

-

Masson, G. et al. (2016). Recent Developments in Visible-Light-Catalyzed Multicomponent Trifluoromethylation of Unsaturated Carbon–Carbon Bonds. Synthesis, 48(19), 3233-3253. URL:[Link]

-

Thapa, S., Dhungana, R. K., Magar, R. T., Shrestha, B., KC, S., & Giri, R. (2017). Ni-Catalyzed Regioselective 1,2-Dicarbofunctionalization of Olefins by Intercepting Heck Intermediates as Imine-Stabilized Transient Metallacycles. Journal of the American Chemical Society, 139(31), 10653-10656. URL:[Link]

-

Brześkiewicz, J., & Loska, R. (2023). Synthesis of Isoindole N-Oxides by Palladium-Catalyzed C–H Functionalization of Aldonitrones. The Journal of Organic Chemistry, 88(4), 2385-2392. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photoredox-induced three-component azido- and aminotrifluoromethylation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ni-catalysed regioselective 1,2-diarylation of unactivated olefins by stabilizing Heck intermediates as pyridylsilyl-coordinated transient metallacycl ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04351A [pubs.rsc.org]

- 6. Ni-catalysed regioselective 1,2-diarylation of unactivated olefins by stabilizing Heck intermediates as pyridylsilyl-coordinated transient metallacycles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of Isoindole N-Oxides by Palladium-Catalyzed C-H Functionalization of Aldonitrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Characterization of Novel Benzaldehydes: Focus on 5-(Trifluoromethyl)-2-vinylbenzaldehyde

For Distribution to Researchers, Scientists, and Drug Development Professionals

The principles and protocols outlined herein are grounded in established laboratory techniques and are designed to ensure scientific integrity and reproducibility. We will delve into the causality behind experimental choices and present self-validating systems for data generation.

Introduction to Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. The introduction of a trifluoromethyl group, as in 5-(trifluoromethyl)-2-vinylbenzaldehyde, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The vinyl group offers a reactive handle for further synthetic transformations. Accurate knowledge of the physical properties of such a novel intermediate, including its melting and boiling points, is paramount for its purification, handling, and scale-up.

Estimating Physical Properties Based on Structural Analogs

While experimental data for 5-(trifluoromethyl)-2-vinylbenzaldehyde is not available, we can infer expected properties by examining structurally similar compounds. This practice, while not a substitute for experimental determination, provides a valuable starting point for experimental design.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State |

| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | C8H4F4O | 192.11 | 176 (at 760 mmHg)[1] | Liquid |

| 2-Methyl-5-(trifluoromethyl)benzaldehyde | 886498-85-7 | C9H7F3O | 188.15 | Not available | Liquid[2] |

| 2-Chloro-5-(trifluoromethyl)benzaldehyde | 82386-89-8 | C8H4ClF3O | 208.57 | 93-96 (at 2.1 kPa) | Liquid |

The presence of the vinyl group in the target compound, compared to the fluoro, methyl, or chloro substituents in the analogs, is expected to slightly increase the molecular weight and potentially influence the intermolecular forces, thus affecting the boiling and melting points.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Rationale for Method Selection

The capillary method using a digital melting point apparatus (such as a Mel-Temp) is the most common and reliable technique for determining the melting point of a small amount of a solid organic compound[3][4]. This method offers precise temperature control and clear visualization of the melting process.

Step-by-Step Experimental Protocol

-

Sample Preparation :

-

Ensure the sample of 5-(trifluoromethyl)-2-vinylbenzaldehyde is a crystalline solid and is thoroughly dry.

-

If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube[5].

-

-

Capillary Tube Loading :

-

Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm[6].

-

-

Melting Point Determination :

-

Rapid Preliminary Measurement : Place the loaded capillary tube into the melting point apparatus. Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to get an approximate melting point range. This initial, less accurate measurement saves time in the subsequent, more precise determination[3][4].

-

Accurate Measurement : Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point[5][6].

-

Data Recording : Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C[3].

-

Self-Validation and Trustworthiness

To ensure the accuracy of the melting point determination, the apparatus should be calibrated using certified melting point standards with known melting points that bracket the expected melting point of the sample.

Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of a substance's volatility.

Rationale for Method Selection

For small quantities of liquid, the micro-boiling point or Siwoloboff method is highly effective. This technique requires only a few milliliters of the sample and provides a reliable boiling point measurement[7][8].

Step-by-Step Experimental Protocol

-

Apparatus Setup :

-

Place 2-3 mL of the liquid 5-(trifluoromethyl)-2-vinylbenzaldehyde into a small test tube.

-

Take a capillary tube and seal one end using a flame. Place this sealed capillary tube into the test tube with the open end down.

-

Attach the test tube to a thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb[9][10].

-

-

Heating and Observation :

-

Immerse the assembly in a heating bath (e.g., a beaker of mineral oil). The heating bath ensures uniform temperature distribution[8].

-

Begin heating the bath gently and stir continuously. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point[10].

-

-

Data Recording :

-

Remove the heat source and allow the bath to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid, as at this temperature, the vapor pressure of the liquid equals the external atmospheric pressure[8].

-

Self-Validation and Trustworthiness

The accuracy of the boiling point determination can be confirmed by measuring the boiling point of a known standard (e.g., distilled water or another pure solvent with a similar boiling point) using the same setup. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

While direct experimental data for the melting and boiling points of 5-(trifluoromethyl)-2-vinylbenzaldehyde are not currently published, this guide provides the necessary framework for researchers to determine these crucial physical properties with a high degree of accuracy and confidence. By following the detailed protocols for melting and boiling point determination, and by understanding the underlying principles, scientists can generate the reliable data required for the advancement of their research and development endeavors. The use of structurally similar compounds for estimation, coupled with rigorous experimental validation, represents a robust scientific approach to the characterization of novel chemical entities.

References

-

Determination of the melting point. (n.d.). Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]

-

Determination of boiling point. (n.d.). Retrieved from [Link]

-

Determination of Melting Point - Wired Chemist. (n.d.). Retrieved from [Link]

-

Determination of Melting points and Boiling points. (n.d.). Learning Space. Retrieved from [Link]

-

Melting Points. (n.d.). Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

-

Determination of Melting Point Lab - My Life Science Career. (2025, September 18). Retrieved from [Link]

Sources

- 1. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 146137-78-2 [m.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Determination of Melting Point Lab - My Life Science Career [mylifesciencecareer.com]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. iunajaf.edu.iq [iunajaf.edu.iq]

- 9. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Trifluoromethylated Benzaldehyde Scaffold: A Cornerstone in Modern Medicinal Chemistry

A Senior Application Scientist's In-Depth Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

Introduction: The Strategic Advantage of Trifluoromethylation

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a paramount tool for medicinal chemists. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on a molecule's physicochemical and pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of trifluoromethylated benzaldehydes, versatile building blocks that leverage the unique attributes of the CF3 group to unlock novel therapeutic avenues. We will delve into the synthesis of diverse bioactive compounds, their biological evaluation, and the underlying principles that make these scaffolds a cornerstone of modern medicinal chemistry.

The introduction of a trifluoromethyl group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Its strong electron-withdrawing nature and high C-F bond strength contribute to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, the CF3 group can serve as a bioisosteric replacement for other functional groups, such as the nitro group, to improve drug-like properties.[5] Trifluoromethylated benzaldehydes, available as 2-, 3-, and 4-isomers, offer a synthetically accessible entry point to a vast chemical space of potential drug candidates.

Core Physicochemical Properties and Their Implications in Drug Design

The trifluoromethyl group imparts a unique set of electronic and steric properties to the benzaldehyde scaffold, which are instrumental in modulating the biological activity and pharmacokinetic profile of the resulting derivatives.

-

Electron-Withdrawing Effect: The three highly electronegative fluorine atoms create a strong inductive effect, making the CF3 group a potent electron-withdrawing moiety. This increases the electrophilicity of the aldehyde's carbonyl carbon, enhancing its reactivity in nucleophilic addition reactions.[6]

-

Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3] This property is crucial for drugs targeting the central nervous system.

-

Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to an increased in vivo half-life and improved bioavailability of drug candidates.

-

Binding Affinity: The trifluoromethyl group can enhance the binding affinity of a ligand to its target protein through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[7]

Synthetic Pathways to Bioactive Scaffolds

Trifluoromethylated benzaldehydes are versatile starting materials for the synthesis of a wide array of heterocyclic and other complex organic molecules with significant therapeutic potential.

Synthesis of Chalcones: Precursors to Anticancer and Anti-inflammatory Agents

Chalcones, characterized by an open-chain flavonoid structure, are readily synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone. Trifluoromethylated chalcones have demonstrated potent anticancer and anti-inflammatory activities.[8]

Experimental Protocol: Synthesis of a Trifluoromethylated Chalcone

This protocol describes a general procedure for the synthesis of a chalcone derivative from 3-(trifluoromethyl)benzaldehyde and a substituted acetophenone.

-

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), dilute

-

-

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of 3-(trifluoromethyl)benzaldehyde and 10 mmol of the substituted acetophenone in 40 mL of 95% ethanol. Stir the mixture at room temperature.

-

Cool the mixture in an ice bath and slowly add a solution of NaOH (20 mmol) in water (5 mL).

-

Allow the reaction to stir at room temperature for 3-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.[9]

-

Synthesis of Schiff Bases: Antimicrobial and Antifungal Agents

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a class of compounds known for their broad spectrum of biological activities, including antimicrobial and antifungal properties.[10]

Experimental Protocol: Synthesis of a Trifluoromethylated Schiff Base

This protocol outlines the synthesis of a Schiff base from 4-(trifluoromethyl)benzaldehyde and a primary amine.

-

Materials:

-

4-(Trifluoromethyl)benzaldehyde

-

Primary Amine (e.g., 4-aminophenol)

-

Methanol

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

Dissolve equimolar amounts of 4-(trifluoromethyl)benzaldehyde and the primary amine in methanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the Schiff base.

-

Collect the solid product by filtration, wash with cold methanol, and dry.[4]

-

Synthesis of 1,4-Dihydropyridines: Calcium Channel Blockers

1,4-Dihydropyridines (DHPs) are a well-established class of L-type calcium channel blockers used in the treatment of hypertension. The Hantzsch condensation is a classic method for the synthesis of the DHP ring system.

Experimental Protocol: Synthesis of a Trifluoromethylated 1,4-Dihydropyridine

This protocol describes the synthesis of a DHP derivative using a trifluoromethylated benzaldehyde.

-

Materials:

-

Trifluoromethylbenzaldehyde (e.g., 2-chloro-3-trifluoromethylbenzaldehyde)

-

Ethyl Acetoacetate (2 equivalents)

-

Ammonium Hydroxide

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, combine the trifluoromethylbenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium hydroxide (15 mmol) in ethanol.

-

Reflux the mixture for 3-5 hours.

-

Upon cooling, the product will precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to yield the pure 1,4-dihydropyridine.[11]

-

Synthesis of Dihydropyrimidinones: A Multicomponent Approach

The Biginelli reaction, a one-pot multicomponent reaction, provides an efficient route to dihydropyrimidinones (DHPMs), which exhibit a wide range of biological activities, including antibacterial and anticancer effects.[12][13]

Experimental Protocol: Biginelli Reaction for Trifluoromethylated Dihydropyrimidinones

This protocol details the synthesis of a DHPM derivative from a trifluoromethylated benzaldehyde.

-

Materials:

-

Trifluoromethylbenzaldehyde (e.g., 4-trifluoromethylbenzaldehyde)

-

Ethyl Acetoacetate

-

Urea or Thiourea

-

Ethanol

-

Catalyst (e.g., HCl, trifluoroacetic acid)

-

-

Procedure:

-

Combine equimolar amounts of the trifluoromethylbenzaldehyde, ethyl acetoacetate, and urea (or thiourea) in ethanol.

-

Add a catalytic amount of acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.

-

Visualization of Synthetic and Signaling Pathways

Visual representations are crucial for understanding complex chemical transformations and biological signaling cascades. The following diagrams, generated using Graphviz, illustrate a key synthetic workflow and a critical signaling pathway relevant to the therapeutic targets of trifluoromethylated benzaldehyde derivatives.

Synthetic Workflow: Claisen-Schmidt Condensation for Chalcone Synthesis

Caption: Workflow for the synthesis of trifluoromethylated chalcones.

Signaling Pathway: Hypoxia-Inducible Factor-1 (HIF-1) Pathway

Caption: Simplified HIF-1 signaling pathway and point of inhibition.

Biological Activities and Quantitative Data

Derivatives of trifluoromethylated benzaldehydes have demonstrated a broad spectrum of biological activities across various therapeutic areas.

Anticancer Activity

Trifluoromethylated chalcones and other derivatives have shown significant cytotoxic effects against a range of cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoromethyl Chalcone | HeLa (Cervical Cancer) | 0.0878 | [14] |

| Trifluoromethyl Chalcone | LNCaP (Prostate Cancer) | 0.54 | [8] |

| Trifluoromethyl Pyrimidine | Various | 26.0 - 126.4 (EC50) | [15] |

| N,N''-(Arylmethylene)bisamides | Various | Not specified | [8] |

Anti-inflammatory Activity

Certain derivatives exhibit potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators like COX-2.

| Compound Class | Assay | IC50 (nM) | Reference |

| Trifluoromethyl Thioxanthone | COX-2 Inhibition | 6.5 - 27.4 | [14] |

| 1,2,4-Triazole Derivative | COX-2 Inhibition | 40 | [16] |

| Chalcone Analogue | NO Production Inhibition | 6680 | [17] |

Antimicrobial and Antifungal Activity

Schiff bases and dihydropyrimidinone derivatives containing the trifluoromethylphenyl moiety have shown promising activity against various bacterial and fungal strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base | E. coli | 62.5 | [10] |

| Schiff Base | S. aureus | 62.5 | [10] |

| Schiff Base | C. albicans | 37 (mM) | [8] |

| Dihydropyrimidinone | E. coli | 12.5 | [13] |

| Dihydropyrimidinone | S. aureus | 25 | [13] |

Neuroprotective Activity

The development of neuroprotective agents is an emerging application for trifluoromethylated compounds, with some derivatives showing promise in preclinical models.

| Compound Class | Activity | Model | Reference |

| Trifluoromethylated Benzoic Acid Derivative (OPTBA) | Reduced Infarct Volume | Rat MCAO Model | [1] |

| Stilbene Derivatives | Neuroprotection | Glutamate-induced neurotoxicity | [18] |

Key Biological Assays for Compound Evaluation

The evaluation of novel compounds synthesized from trifluoromethylated benzaldehydes requires a suite of robust and reproducible biological assays.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

-

Objective: To determine the in vitro metabolic stability of a test compound.

-

Materials:

-

Liver microsomes (human, rat, or other species)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Test compound and positive control

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a solution of the test compound in a suitable solvent.

-

Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

-

Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.

-

Experimental Protocol: HIF-1 Inhibition Assay (HRE-Luciferase Reporter Assay)

This cell-based assay is used to screen for compounds that inhibit the transcriptional activity of HIF-1 under hypoxic conditions.

-

Objective: To identify and quantify the inhibitory activity of a compound against the HIF-1 pathway.

-

Materials:

-

Cancer cell line stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid.

-

Cell culture medium and supplements.

-

Test compound.

-

Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl2).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the HRE-luciferase reporter cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compound.

-

Induce hypoxia for 16-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Determine the IC50 value of the compound by plotting the luminescence signal against the compound concentration.[9]

-

Conclusion and Future Perspectives

Trifluoromethylated benzaldehydes have firmly established their role as indispensable building blocks in modern medicinal chemistry. Their unique electronic and physicochemical properties provide a powerful platform for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The synthetic versatility of the aldehyde functionality allows for the construction of a diverse array of bioactive scaffolds, from chalcones and Schiff bases to complex heterocyclic systems.

The continued exploration of new synthetic methodologies and the application of these scaffolds to a broader range of biological targets will undoubtedly lead to the discovery of next-generation drugs for a multitude of diseases. As our understanding of disease biology deepens, the strategic use of the trifluoromethyl group, facilitated by precursors like trifluoromethylated benzaldehydes, will remain a key strategy in the relentless pursuit of more effective and safer medicines.

References

-

Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. [Link]

-

Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. [Link]

-

Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). [Link]

-

Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link]

-

Synthesis, calcium-channel blocking activity, and conformational analysis of some novel 1,4-dihydropyridines: Application of PM3 and DFT computational methods. [Link]

-

Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

-

Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link]

-

Synthesis, calcium-channel blocking activity, and conformational analysis of some novel 1,4-dihydropyridines: application of PM3 and DFT computational methods. [Link]

-

Synthesis of a new series of 4-aryl-1,4-dihydropyridines with calcium channel blocking and vasodilatory activity. [Link]

-

Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]

-

MIC values of the antimicrobial activity of Schiff base ligands, their... [Link]

-

Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. [Link]

-

Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

-

Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. [Link]

-

Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. [Link]

-

Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects. [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

-

dot. [Link]

-

Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. [Link]

-

Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. [Link]

-

Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]

-

Anti-inflammatory compounds from the mangrove endophytic fungus Amorosia sp. SCSIO 41026. [Link]

-

Supercharge your GraphViz. [Link]

-

Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects. [Link]

-

Neuroprotective Activity of Oligomeric Stilbenes from Alpha Grape Stems in In Vitro Models of Parkinson's Disease. [Link]

-

User Guide. [Link]

-

fluoromethyl phenyl sulfone. [Link]

-

A Multi-step Synthesis of Tetraphenylcyclopentadienone from Benzaldehyde This experiment will be carried out over 2.5 lab period. [Link]

-

Novabiochem®. [Link]

-

Benzaldehyde derivative and process for its preparation. [Link]

Sources

- 1. Synthesis of a new series of 4-aryl-1,4-dihydropyridines with calcium channel blocking and vasodilatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]

- 3. Synthesis, calcium-channel blocking activity, and conformational analysis of some novel 1,4-dihydropyridines: applicati… [ouci.dntb.gov.ua]

- 4. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz - Oreate AI Blog [oreateai.com]

- 10. mediresonline.org [mediresonline.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]

- 14. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]

- 15. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Intramolecular Reactions of 2-Vinylbenzaldehydes: A Comprehensive Technical Guide

Executive Summary

In the realm of advanced organic synthesis and drug development, 2-vinylbenzaldehydes serve as highly versatile, bifunctional synthons. Possessing both a reactive formyl group and a tethered olefin, these molecules are primed for complex intramolecular transformations. Historically, the primary challenge in utilizing these substrates has been controlling their divergent reactivity pathways—specifically, suppressing intermolecular dimerization and decarbonylation in favor of selective intramolecular cyclization.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, catalytic innovations, and practical laboratory protocols governing the two most critical transformations of 2-vinylbenzaldehydes: transition-metal-catalyzed asymmetric hydroacylation and metal-free organocatalytic cyclization . By understanding the underlying electronic and steric drivers of these reactions, researchers can reliably deploy these methodologies to construct 1-indanone scaffolds, which are ubiquitous in active pharmaceutical ingredients (APIs) such as the anti-Alzheimer's drug donepezil[1].

Mechanistic Landscape: The Dual Reactivity of 2-Vinylbenzaldehydes

The reactivity of 2-vinylbenzaldehydes is dictated by the proximity of the aldehyde C–H bond to the pendant alkene. When subjected to transition-metal catalysis (typically Rh, Ir, or Co), the formyl C–H bond undergoes rapid oxidative addition to form a metal-acyl-hydride intermediate. From this critical juncture, the reaction can proceed down two distinct pathways depending on the catalyst environment and substrate substitution:

-

Intramolecular Hydroacylation: The pendant olefin inserts into the metal-hydride bond (migratory insertion), followed by reductive elimination to yield a 1-indanone derivative.

-

[4+2] Annulation: In the presence of external unsaturated compounds (e.g., alkynes) and specific Rh(I) catalysts, the intermediate can undergo intermolecular insertion prior to cyclization, yielding complex benzo-fused heterocycles or carbocycles[2].

Caption: Catalytic cycle of Rh(I)-mediated intramolecular hydroacylation of 2-vinylbenzaldehydes.

Transition-Metal-Catalyzed Asymmetric Hydroacylation

Early attempts at the rhodium-catalyzed hydroacylation of unsubstituted 2-vinylbenzaldehyde were plagued by low yields due to competitive intermolecular dimerization[3].

The Causality of Steric Blocking: Morehead and co-workers engineered a breakthrough by introducing substitution at the α -position of the vinyl group. This seemingly minor structural modification creates severe steric repulsion during the bimolecular dimerization transition state. Consequently, the reaction is funneled exclusively toward the unimolecular intramolecular insertion pathway. When paired with a chiral diphosphine ligand like (R)-BINAP, this system produces chiral 3-substituted indanones with exceptional enantioselectivity (>95% ee) and yields exceeding 90%[3].

Protocol 1: Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Indanones

This protocol is a self-validating system; the visual color change of the catalyst and the complete consumption of the starting material via TLC serve as internal quality controls.

-

Catalyst Preformation: In an argon-filled glovebox, dissolve [Rh(cod)Cl]2 (0.025 equiv) and (R)-BINAP (0.05 equiv) in anhydrous CH2Cl2 .

-

Activation: Add AgBF4 (0.05 equiv) to abstract the chloride and generate the active cationic Rh(I) complex. Stir for 15 minutes. Validation check: The solution will transition to a deep red/orange hue.

-

Filtration: Filter the catalyst mixture through a 0.2 μ m PTFE syringe filter to remove the precipitated AgCl , ensuring a homogeneous catalytic environment.

-

Substrate Addition: Add the α -substituted 2-vinylbenzaldehyde substrate (1.0 equiv) directly to the active catalyst solution.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC until the UV-active starting material spot is completely consumed.

-

Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography (typically Hexanes/Ethyl Acetate) to isolate the chiral 3-substituted 1-indanone.